molecular formula C13H16Cl2N2O3S B1416528 3-chloro-N-[2-chloro-5-(pyrrolidine-1-sulfonyl)phenyl]propanamide CAS No. 1087784-08-4

3-chloro-N-[2-chloro-5-(pyrrolidine-1-sulfonyl)phenyl]propanamide

Cat. No.: B1416528
CAS No.: 1087784-08-4
M. Wt: 351.2 g/mol
InChI Key: VFMXOAWGDZGRPW-UHFFFAOYSA-N
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Description

3-chloro-N-[2-chloro-5-(pyrrolidine-1-sulfonyl)phenyl]propanamide is a chemical compound with the molecular formula C₁₃H₁₆Cl₂N₂O₃S and a molecular weight of 351.25 g/mol . This compound is known for its unique structure, which includes a pyrrolidine-1-sulfonyl group attached to a phenyl ring, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 3-chloro-N-[2-chloro-5-(pyrrolidine-1-sulfonyl)phenyl]propanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

3-chloro-N-[2-chloro-5-(pyrrolidine-1-sulfonyl)phenyl]propanamide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-chloro-N-[2-chloro-5-(pyrrolidine-1-sulfonyl)phenyl]propanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-chloro-5-(pyrrolidine-1-sulfonyl)phenyl]propanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate the detailed mechanisms by which this compound exerts its effects .

Comparison with Similar Compounds

3-chloro-N-[2-chloro-5-(pyrrolidine-1-sulfonyl)phenyl]propanamide can be compared with other similar compounds, such as:

  • 3-chloro-N-[2-chloro-5-(morpholine-1-sulfonyl)phenyl]propanamide
  • 3-chloro-N-[2-chloro-5-(piperidine-1-sulfonyl)phenyl]propanamide

These compounds share structural similarities but differ in the nature of the sulfonyl group attached to the phenyl ring. The uniqueness of this compound lies in its specific pyrrolidine-1-sulfonyl group, which may confer distinct chemical and biological properties .

Properties

IUPAC Name

3-chloro-N-(2-chloro-5-pyrrolidin-1-ylsulfonylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O3S/c14-6-5-13(18)16-12-9-10(3-4-11(12)15)21(19,20)17-7-1-2-8-17/h3-4,9H,1-2,5-8H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMXOAWGDZGRPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501168456
Record name 3-Chloro-N-[2-chloro-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501168456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1087784-08-4
Record name 3-Chloro-N-[2-chloro-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1087784-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-N-[2-chloro-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501168456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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